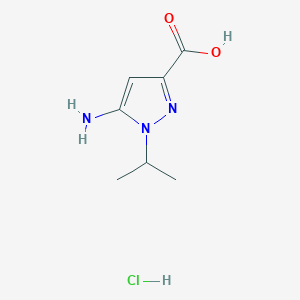

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride is a derivative of pyrazole, a class of five-membered heterocycles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazoles, including 3(5)-aminopyrazoles, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile was found to be the determining factor of the regiochemistry of the reaction .Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

The reactivity of pyrazoles is influenced by their tautomeric and conformational preferences . A notable example is provided by 3(5)-amino-5(3)-hydroxy pyrazoles, in which the ring is stabilized through resonance by the -OH group, resulting in favorable formation of pyrazolo[1,5-a]pyrimidines in acid media .Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, including compounds structurally similar to 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride, have been evaluated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduce the corrosion rate, with the inhibition efficiency increasing with the compound concentration. The inhibitory action is attributed to the adsorption of pyrazole compounds on the steel surface, which forms a protective layer preventing corrosion (Herrag et al., 2007).

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds using pyrazole derivatives has shown promising results. For example, the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] from reactions involving 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines with o-amino-phenol hydrochloride showcases the versatility of pyrazole derivatives in generating complex heterocyclic structures (Kurasawa et al., 1988).

Carbonic Anhydrase Inhibition

Pyrazole carboxylic acid derivatives, closely related to the chemical , have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have demonstrated that such derivatives can serve as potent inhibitors of carbonic anhydrase, potentially relevant for medical applications such as treating conditions like glaucoma. The efficacy of these compounds was compared to known inhibitors, showing that newly synthesized amides inhibit carbonic anhydrase isoenzymes more potently than their parent compounds (Kasımoğulları et al., 2010).

Dye Synthesis

In the field of dyes and pigments, 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride analogs have been used as coupling components in the synthesis of carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These studies reveal how the λmax of such dyes depends on the substituent effects on aromatic rings and the type of heterocyclic rings, providing insights into the design of novel dyes with specific properties (Tao et al., 2019).

Antibacterial Activities

Further derivatives of pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. Such studies highlight the potential of pyrazole derivatives in developing new antibacterial agents, with some compounds exhibiting significant activity (Bildirici et al., 2007).

Future Directions

Pyrazoles, including 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . Their applications in the field of pharmaceutics and medicinal chemistry are expected to continue to expand .

Mechanism of Action

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are often used as synthetic building blocks in the creation of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that 5-amino-pyrazoles can be used in a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to the synthesis of a wide variety of biologically active compounds .

Biochemical Pathways

It’s known that 5-amino-pyrazoles can be used to construct diverse heterocyclic scaffolds, which are often found in many essential drugs and renewable resources . These scaffolds can have a wide variety of properties, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The compound is a solid at room temperature, which could impact its bioavailability .

Result of Action

It’s known that 5-amino-pyrazoles can be used to synthesize a wide variety of biologically active compounds . These compounds can have a wide range of effects at the molecular and cellular level .

properties

IUPAC Name |

5-amino-1-propan-2-ylpyrazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-4(2)10-6(8)3-5(9-10)7(11)12;/h3-4H,8H2,1-2H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMRRSRWFQBGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.